molecular formula C23H21ClN2O4S B300871 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile

2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile

Cat. No. B300871
M. Wt: 456.9 g/mol
InChI Key: FUVNIBMWBAQHLE-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile involves the inhibition of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer. It also has the ability to modulate the activity of certain proteins that are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile has the ability to reduce the production of inflammatory cytokines and chemokines. It also has the ability to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile in lab experiments is its ability to target specific enzymes and signaling pathways. However, one limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to study its effects on other diseases that involve inflammation and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile involves the reaction of 2-chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenol with benzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions for several hours to yield the desired compound.

Scientific Research Applications

2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have also shown that it has the potential to be used as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[[2-chloro-4-[(Z)-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C23H21ClN2O4S/c1-3-9-26-22(27)20(31-23(26)28)12-15-10-18(24)21(19(11-15)29-4-2)30-14-17-8-6-5-7-16(17)13-25/h5-8,10-12H,3-4,9,14H2,1-2H3/b20-12-

InChI Key

FUVNIBMWBAQHLE-NDENLUEZSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3C#N)OCC)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3C#N)OCC)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3C#N)OCC)SC1=O

Origin of Product

United States

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